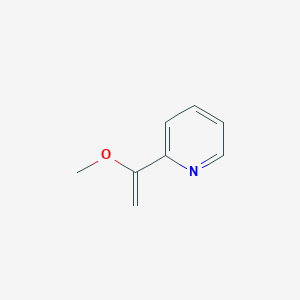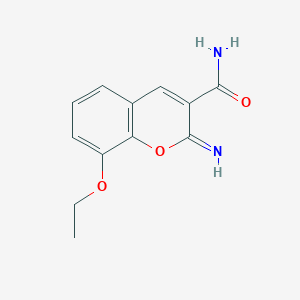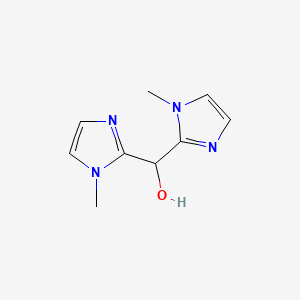
Palladium 2-ethylhexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium 2-ethylhexanoate is an organometallic compound with the chemical formula C₁₆H₃₀O₄Pd. It is a palladium salt of 2-ethylhexanoic acid and is commonly used as a catalyst in various chemical reactions. This compound is soluble in organic solvents and is known for its applications in catalysis, particularly in the fields of oxidation, hydrogenation, and polymerization .
准备方法
Synthetic Routes and Reaction Conditions: Palladium 2-ethylhexanoate can be synthesized through the reaction of palladium metal with 2-ethylhexanoic acid in the presence of an aliphatic alcohol solvent. The reaction typically involves the use of an electrolyzer, where the metal is introduced as an anode, and an ion exchange membrane divides the anode and cathode compartments .
Industrial Production Methods: In industrial settings, this compound is produced by reacting palladium chloride with 2-ethylhexanoic acid in an organic solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: Palladium 2-ethylhexanoate is involved in various types of chemical reactions, including:
Oxidation: It acts as a catalyst in the oxidation of organic compounds.
Reduction: It is used in hydrogenation reactions to reduce alkenes and alkynes to alkanes.
Substitution: It facilitates substitution reactions, particularly in the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or hydrogen peroxide, and the reactions are typically carried out at elevated temperatures.
Reduction: Hydrogen gas is commonly used as a reducing agent, and the reactions are conducted under high pressure.
Substitution: Organometallic nucleophiles such as boronic acids, stannanes, and silanes are used in the presence of this compound as a catalyst.
Major Products:
Oxidation: Produces oxidized organic compounds such as alcohols, ketones, and aldehydes.
Reduction: Produces saturated hydrocarbons.
Substitution: Produces various carbon-carbon bonded compounds, including biaryl compounds and styrenes.
科学研究应用
Palladium 2-ethylhexanoate has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of polymers, coatings, and electronic materials.
作用机制
The mechanism of action of palladium 2-ethylhexanoate involves several steps:
Oxidative Addition: The palladium catalyst inserts into a carbon-halogen bond, forming a palladium complex.
Transmetallation: The organometallic nucleophile transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final product and regenerate the palladium catalyst.
相似化合物的比较
Palladium Acetate: Another palladium-based catalyst used in similar reactions.
Palladium Chloride: Commonly used in catalysis and has similar applications.
Palladium Acetylacetonate: Used in various catalytic processes.
Uniqueness: Palladium 2-ethylhexanoate is unique due to its solubility in organic solvents and its effectiveness in catalyzing a wide range of reactions. Its ability to facilitate carbon-carbon bond formation makes it particularly valuable in organic synthesis .
属性
CAS 编号 |
67816-11-9 |
|---|---|
分子式 |
C8H16O2Pd |
分子量 |
250.63 g/mol |
IUPAC 名称 |
2-ethylhexanoic acid;palladium |
InChI |
InChI=1S/C8H16O2.Pd/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI 键 |
YECJWVLYIVXIDT-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Pd+2] |
规范 SMILES |
CCCCC(CC)C(=O)O.[Pd] |
Key on ui other cas no. |
67816-11-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Thieno[2,3-d][1,3]dithiole-2-thione](/img/structure/B3055826.png)












